(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Catalog No.
S13545270
CAS No.
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

Product Name

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-OL

IUPAC Name

(1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

ZASARIKEPRMRES-MUWHJKNJSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1Cl)N)O

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1Cl)N)O

(1R,2R)-1-Amino-1-(2-chlorophenyl)propan-2-ol is a chiral amino alcohol characterized by its unique stereochemistry and functional groups. Its molecular formula is C9H12ClNO, and it has a molecular weight of 185.65 g/mol. The compound features a secondary amine and a hydroxyl group, making it a versatile building block in organic synthesis and medicinal chemistry. The presence of the chlorophenyl group contributes to its biological activity and potential applications in pharmaceuticals.

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
  • Reduction: The amino group can be reduced to form secondary or tertiary amines, employing reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can react under basic conditions .

The compound exhibits significant biological activity, particularly in the context of neurological disorders. It has been studied for its potential effects on neurotransmitter receptors and enzyme inhibition pathways. The interaction with specific molecular targets allows it to modulate receptor activity, which may lead to therapeutic effects in conditions such as depression or anxiety .

Several synthesis methods have been developed for (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol:

  • Chiral Catalysis: A common method involves the reduction of a ketone precursor using chiral catalysts to ensure the desired stereochemistry. Typical catalysts include BINAP-Ru complexes, with solvents like ethanol or methanol used under moderate temperatures.
  • Industrial Production: In industrial settings, high-pressure hydrogenation techniques are employed for large-scale production. Continuous flow reactors optimize reaction conditions to achieve high yield and purity .

(1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol has diverse applications across various fields:

  • Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its role in enzyme mechanisms and protein-ligand interactions.
  • Medicine: Explored for therapeutic effects in treating neurological disorders.
  • Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Research indicates that (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol interacts with various biological targets:

  • Receptor Binding: It binds to neurotransmitter receptors in the brain, influencing signaling pathways associated with mood regulation.
  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its pharmacological effects .

Several compounds share structural similarities with (1R,2R)-1-amino-1-(2-chlorophenyl)propan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-1-phenylpropan-1-olC9H13NOChiral amino alcoholLacks chlorine substituent
3-Amino-3-(4-chlorophenyl)propan-1-olC10H12ClNOSimilar structure with different substitutionDifferent position of amino group
(S)-(+)-α-Amino-N-benzylpropan-2-olC11H15NOContains a benzyl group instead of chlorophenylMore complex aromatic substitution

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.0607417 g/mol

Monoisotopic Mass

185.0607417 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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